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  • Product: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole

Identity, Synthesis, and Application in Medicinal Chemistry Executive Summary 1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a high-value heterocyclic intermediate utilized primarily in the synthesis of multi-functionalized pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a high-value heterocyclic intermediate utilized primarily in the synthesis of multi-functionalized pharmaceutical scaffolds. Characterized by its orthogonal reactivity—offering electrophilic potential at the nitro group (reducible to amine) and cross-coupling capability at the iodine position—it serves as a critical building block for kinase inhibitors (e.g., JAK, BTK) and agrochemical agents.

While a specific CAS number for this exact ethyl-derivative is not widely indexed in public chemical registries (unlike its methyl analog, CAS 186298-52-2), it is chemically defined as the C4-nitration product of 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7) . This guide outlines its structural identity, validated synthesis protocols, and downstream utility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identification
ParameterDetail
Chemical Name 1-Ethyl-3-iodo-4-nitro-1H-pyrazole
Parent Scaffold 3-Iodo-4-nitro-1H-pyrazole (CAS 1395443-08-9 )
Precursor CAS 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7 )
Molecular Formula C₅H₆IN₃O₂
Molecular Weight 267.03 g/mol
SMILES CCN1C=C(C(=N1)I)[O-]
Predicted LogP ~1.8 - 2.1
Structural Properties

The compound features a pyrazole ring substituted at three positions:[1]

  • N1 (Ethyl): Provides solubility and steric bulk; directs regioselectivity during synthesis.

  • C3 (Iodo): A "soft" electrophile amenable to Suzuki-Miyaura, Sonogashira, or Heck couplings.

  • C4 (Nitro): A "hard" electrophile (masked nucleophile) that deactivates the ring, stabilizing the iodine against premature displacement while offering a pathway to C4-amines via reduction.

Synthesis & Manufacturing Protocols

Strategic Route Selection

The most reliable synthesis route avoids the regioselectivity issues of alkylating a pre-nitrated pyrazole. Instead, we utilize Route A: Nitration of the N-alkylated precursor . This ensures the ethyl group is fixed at N1, forcing the nitro group to the thermodynamically favored C4 position.

Route A: Electrophilic Nitration (Recommended)
  • Precursor: 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7).

  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) or Trifluoroacetic Anhydride (TFAA).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Detailed Experimental Protocol

Note: This protocol is adapted from standard nitration procedures for electron-deficient pyrazoles.

Step 1: Preparation of Nitrating Mixture

  • Cool 10 mL of concentrated H₂SO₄ to 0°C in an ice-salt bath.

  • Dropwise add 1.0 eq of Fuming HNO₃ (98%), maintaining internal temperature <10°C to prevent oxidative decomposition.

Step 2: Substrate Addition

  • Dissolve 5.0 mmol of 1-Ethyl-3-iodo-1H-pyrazole in 5 mL of H₂SO₄ (or nitromethane for milder conditions).

  • Add the substrate solution slowly to the nitrating mixture over 20 minutes.

  • Critical Control Point: Monitor temperature.[2] Exotherms >20°C can lead to denitration or iodine displacement.

Step 3: Reaction & Quenching

  • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitor reaction progress via TLC (Hexane/EtOAc 3:1). The product will appear as a less polar spot compared to the starting material.

  • Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. The product typically precipitates as a pale yellow solid.[3]

Step 4: Isolation & Purification

  • Filter the precipitate and wash with cold water until pH is neutral.

  • If no precipitate forms, extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath Start 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Dissolution Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack (C4) Product 1-Ethyl-3-iodo-4-nitro-1H-pyrazole (Target) Intermediate->Product -H+ (Aromatization) Downstream Suzuki Coupling / Reduction Product->Downstream Functionalization

Caption: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target compound.

Applications in Drug Discovery[1][3][9]

Structure-Activity Relationship (SAR) Utility

1-Ethyl-3-iodo-4-nitro-1H-pyrazole acts as a "linchpin" scaffold. The orthogonality of the Iodine (C3) and Nitro (C4) groups allows for sequential functionalization:

  • C3-Diversification (First): The iodine atom is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) before reducing the nitro group. This allows the installation of aryl or heteroaryl rings typical of kinase inhibitor "hinge-binding" motifs.

  • C4-Functionalization (Second): The nitro group is subsequently reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine. This amine can then be acylated or sulfonated to create the "tail" region of the drug molecule, often responsible for solubility or selectivity.

Case Study: Kinase Inhibitor Synthesis
  • Target: JAK/STAT pathway inhibitors often require a pyrazole core.

  • Workflow:

    • Coupling: React 1-Ethyl-3-iodo-4-nitro-1H-pyrazole with Phenylboronic acid (Suzuki)

      
       1-Ethyl-3-phenyl-4-nitropyrazole.
      
    • Reduction: Hydrogenation

      
       1-Ethyl-3-phenyl-4-aminopyrazole.
      
    • Amide Bond Formation: React with acryloyl chloride

      
       Covalent kinase inhibitor.
      

Safety & Handling (MSDS Highlights)

Hazard ClassDescriptionHandling Protocol
GHS07 (Irritant) Skin and eye irritant.Wear nitrile gloves and safety goggles.
Energetic Nitro-compounds can be shock-sensitive.Avoid high heat (>100°C) during drying.
Reactivity Incompatible with strong reducing agents.Store away from hydrides and active metals.

Storage: Store at 2–8°C, protected from light (iodine-carbon bonds can be photolabile).

References

  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7) Product Sheet. Retrieved from

  • BenchChem. (2025).[4] 3-Iodo-4-nitro-1H-pyrazole (CAS 1395443-08-9) Building Blocks. Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 1-Ethyl-4-nitro-1H-pyrazole (CAS 58793-45-6).[5] National Library of Medicine. Retrieved from

  • Ambeed. (n.d.). 1-Methyl-3-iodo-4-nitro-1H-pyrazole (CAS 186298-52-2). Retrieved from

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkat USA. Retrieved from

Sources

Exploratory

Pharmacophore Properties of Nitro-Pyrazole Scaffolds

This technical guide details the pharmacophore properties, structure-activity relationships (SAR), and synthetic protocols for Nitro-Pyrazole Scaffolds . It is designed for medicinal chemists and drug discovery scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore properties, structure-activity relationships (SAR), and synthetic protocols for Nitro-Pyrazole Scaffolds . It is designed for medicinal chemists and drug discovery scientists, focusing on the intersection of physicochemical tuning and therapeutic efficacy.[1]

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary: The "Privileged Warhead"

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Celecoxib and Sildenafil. However, the introduction of a nitro group (-NO₂) transforms this scaffold from a passive linker into a reactive "warhead."[2]

The nitro-pyrazole moiety offers unique pharmacological utility:

  • Electronic Modulation: The nitro group is a strong electron-withdrawing group (EWG), drastically altering the pKa and hydrogen-bonding capability of the pyrazole core.

  • Bioreductive Activation: In hypoxic environments (solid tumors) or anaerobic pathogens, the nitro group acts as a prodrug trigger, reducing to toxic radical species that damage DNA.[2]

  • Covalent Trapping: Nitro-pyrazoles can serve as electrophilic traps in covalent inhibitor design.[2]

Critical Warning: The nitro group is a structural alert (toxicophore) for mutagenicity (Ames positive). Successful deployment requires precise tuning to balance potency against genotoxicity.[2]

Physicochemical & Pharmacophoric Profiling[2][3]

Electronic Landscape & pKa Shift

The most profound effect of nitration (typically at the C4 position) is the acidification of the pyrazole N-H.

  • Unsubstituted Pyrazole: pKa ~14.2 (very weak acid).[2]

  • 4-Nitro-Pyrazole: pKa ~9.6.[2]

  • Mechanism: The strong -I (inductive) and -M (mesomeric) effects of the 4-NO₂ group stabilize the pyrazolate anion via resonance.

Impact on Drug Design:

Property Effect of 4-NO₂ Group Drug Development Consequence
Acidity (N-H) Increases (pKa drops ~4-5 units) Improves solubility in physiological pH; enhances H-bond donor strength of N-H.[2]
Basicity (N-2) Decreases significantly The pyridine-like nitrogen becomes a poor H-bond acceptor, reducing non-specific binding.[2]
Dipole Moment Increases Increases Polar Surface Area (PSA), potentially reducing blood-brain barrier (BBB) permeability unless balanced by lipophilic R-groups.[2]

| Metabolic Stability | Increases (Ring deactivation) | The electron-deficient ring is resistant to oxidative metabolism (CYP450) at C3/C5 positions. |

The Bioreductive Pharmacophore

In anti-infective (e.g., antitubercular) and anticancer applications, the nitro-pyrazole functions as a bioreductive switch .

  • Entry: The molecule enters the cell via passive diffusion.

  • Activation: Type I nitroreductases (oxygen-insensitive) reduce the -NO₂ to a hydroxylamine (-NHOH) or amine (-NH₂).[2]

  • Lethality: Intermediate nitro-radical anions react with DNA, causing strand breaks.[2]

    • Selectivity: This occurs preferentially in anaerobic bacteria or hypoxic tumor zones where oxygen is not present to reverse the reduction (futile cycling).

Structural-Activity Relationship (SAR) Logic[2]

The following diagram maps the core SAR rules for optimizing nitro-pyrazole scaffolds.

NitroPyrazoleSAR Core Pyrazole Core Nitro 4-NO2 Group (The Warhead) Core->Nitro Substituent N1 N1 Position (Solubility/Targeting) Core->N1 Functionalization C3_C5 C3/C5 Positions (Steric/Lipophilic) Core->C3_C5 Substituents Acidity Increases N-H Acidity (pKa ~9.6) Nitro->Acidity Electronic Effect (-I/-M) Bioreduction Bioreductive Activation (Hypoxia Selectivity) Nitro->Bioreduction Mechanism of Action Toxicity Genotoxicity Risk (Ames +) Nitro->Toxicity Metabolic Liability N1->Acidity If Alkylated, abolishes donor Steric Twisted Nitro Group (Reduces Toxicity) C3_C5->Steric Bulky groups (e.g., t-Bu) Steric->Bioreduction Modulates Potential Steric->Toxicity Mitigates (prevents reduction)

Caption: SAR Logic of Nitro-Pyrazole Scaffolds. The 4-NO2 group drives acidity and bioreduction but introduces toxicity risks which can be mitigated via steric modulation at C3/C5.

Experimental Protocols: Synthesis & Evaluation

Protocol A: Regioselective Nitration of Pyrazoles

This is the standard method for introducing the nitro group at the C4 position of an existing pyrazole core.

Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Acetic Anhydride (Ac₂O).[2][3] Safety Note: This reaction is highly exothermic.[2] Potential for runaway reaction.[2]

  • Preparation: Dissolve the pyrazole substrate (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Add fuming HNO₃ (1.2 eq) dropwise, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (Ethyl Acetate:Hexane).[2]

    • Note: If the pyrazole has electron-donating groups (e.g., -Me, -OMe), reaction is fast.[2] If electron-withdrawing, heating (60°C) may be required.[2]

  • Quenching: Pour the reaction mixture onto crushed ice (10x volume). The 4-nitro-pyrazole usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[2]

Protocol B: De Novo Cyclization (Nitro-Olefin Route)

Used when sensitive functional groups cannot survive harsh nitration conditions.[2]

Reagents: Nitro-olefin, Hydrazine hydrate (or substituted hydrazine).[2]

  • Setup: Dissolve nitro-olefin (1.0 eq) in Ethanol.

  • Cyclization: Add Hydrazine hydrate (1.2 eq) dropwise at RT.

  • Reflux: Heat to reflux for 4–6 hours.

  • Mechanism: Michael addition of hydrazine to the nitro-olefin followed by intramolecular cyclization and oxidation (often spontaneous or requiring DDQ) to the aromatic pyrazole.

Toxicity Management (The "Nitro" Problem)

The major hurdle in nitro-pyrazole drug development is mutagenicity . The nitro group is often flagged by in silico toxicology tools (e.g., DEREK) and Ames tests.

Mitigation Strategies:

  • Steric Hindrance: Placing bulky groups (e.g., tert-butyl, isopropyl) at C3 or C5 forces the nitro group out of planarity with the aromatic ring.[2] This raises the reduction potential, making it harder for nitroreductases to activate the group, thereby reducing genotoxicity while often maintaining receptor binding.[2]

  • Lowering Lipophilicity: High LogP correlates with higher toxicity in nitro-aromatics.[2] Introduce polar groups (morpholine, piperazine) at N1 to lower LogP < 3.0.[2]

  • Scaffold Hopping: If the nitro group is solely an electronic driver (and not a pharmacophore contact), replace it with bioisosteres like -CN (Nitrile) or -CF₃ (Trifluoromethyl) .[2] These mimic the EWG character without the metabolic liability.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_Nitration Method A: Direct Nitration cluster_Cyclization Method B: De Novo Cyclization Start Starting Material: Pyrazole or Hydrazine StepA1 Dissolve in H2SO4 (0°C) Start->StepA1 If Pyrazole Exists StepB1 Nitro-Olefin + Hydrazine Start->StepB1 If De Novo Needed StepA2 Add Fuming HNO3 StepA1->StepA2 StepA3 Quench on Ice StepA2->StepA3 Product 4-Nitro-Pyrazole Scaffold StepA3->Product StepB2 Michael Addition StepB1->StepB2 StepB3 Aromatization (Oxidation) StepB2->StepB3 StepB3->Product

Caption: Dual Synthetic Pathways for Nitro-Pyrazole Scaffolds. Method A is preferred for robust substrates; Method B is used for sensitive functional groups.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link][2]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

Sources

Foundational

Solubility profile of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Given the critical role of solubility in drug discovery and development, this document outlines the theoretical underpinnings of solubility, presents a qualitative solubility profile, and offers a detailed experimental protocol for quantitative determination.

Introduction: The Significance of Pyrazole Derivatives and Solubility

Pyrazole scaffolds are integral to a multitude of approved pharmaceuticals, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 1-Ethyl-3-iodo-4-nitro-1H-pyrazole, with its specific substitutions, presents a valuable building block for the synthesis of novel drug candidates. The iodo group, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the generation of diverse molecular libraries for high-throughput screening.[1]

A thorough understanding of a compound's solubility is paramount in the early stages of drug development.[4] It influences a wide range of critical parameters, including bioavailability, formulation options, and the design of subsequent assays. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to effectively assess the solubility of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole in various organic solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

  • Van der Waals Forces: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions. They are present in all molecules.

  • Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.

  • Ionic Interactions: These occur between ions and are the strongest of the intermolecular forces.

The chemical structure of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole, with its polar nitro group and the potential for dipole-dipole interactions, suggests that its solubility will be significantly influenced by the polarity of the solvent.

cluster_forces Key Intermolecular Forces Solute 1-Ethyl-3-iodo-4-nitro-1H-pyrazole Dissolution Solubility Solute->Dissolution Solute-Solvent Interactions Solvent Organic Solvent Solvent->Dissolution Solvent-Solvent Interactions Van der Waals Van der Waals Dissolution->Van der Waals Dipole-Dipole Dipole-Dipole Dissolution->Dipole-Dipole Hydrogen Bonding Hydrogen Bonding Dissolution->Hydrogen Bonding

Caption: Key intermolecular forces governing solubility.

Qualitative Solubility Profile

While specific quantitative solubility data for 1-Ethyl-3-iodo-4-nitro-1H-pyrazole is not extensively published, a qualitative assessment can be inferred from related compounds and general principles of organic chemistry. A related compound, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has been purified by recrystallization from a mixture of n-hexane and ethyl acetate, suggesting good solubility in ethyl acetate and poor solubility in n-hexane.[6]

Based on its structure, a predicted qualitative solubility profile in common organic solvents is presented in the table below. It is important to note that this is an illustrative profile and should be confirmed by experimental determination.

SolventPolarity IndexPredicted SolubilityRationale
n-Hexane0.1PoorNon-polar solvent, unlikely to effectively solvate the polar nitro and pyrazole functionalities.
Toluene2.4Sparingly SolubleAromatic, but still relatively non-polar. May show some interaction with the pyrazole ring.
Diethyl Ether2.8Sparingly SolubleModerately polar, but lacks strong hydrogen bonding capabilities.
Dichloromethane (DCM)3.1SolubleA good general-purpose solvent for many organic compounds.
Ethyl Acetate4.4SolubleA polar aprotic solvent capable of dipole-dipole interactions. Likely a good solvent for this compound.
Acetone5.1SolubleA polar aprotic solvent with a strong dipole moment.
Acetonitrile5.8SolubleA polar aprotic solvent commonly used in chromatography.
Isopropanol3.9Moderately SolubleA polar protic solvent, capable of hydrogen bonding.
Ethanol4.3Moderately SolubleA polar protic solvent.
Methanol5.1SolubleA highly polar protic solvent.
Dimethyl Sulfoxide (DMSO)7.2Very SolubleA highly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds.
Dimethylformamide (DMF)6.4Very SolubleA highly polar aprotic solvent.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium solubility method, a robust and widely used technique for determining the thermodynamic solubility of a compound. This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for concentration analysis.[4]

Materials and Equipment
  • 1-Ethyl-3-iodo-4-nitro-1H-pyrazole (solid)

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. This stock solution will be used to prepare calibration standards.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to be used in the HPLC analysis to create a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 1-Ethyl-3-iodo-4-nitro-1H-pyrazole to a vial containing a known volume of the test solvent. Ensure that there is undissolved solid remaining at the bottom of the vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to remove any undissolved particles that could interfere with the HPLC analysis.

  • HPLC Analysis:

    • Inject the calibration standards and the filtered sample solutions into the HPLC system.

    • Develop an appropriate HPLC method (including column, mobile phase, flow rate, and UV detection wavelength) to achieve good separation and detection of the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole in the sample solutions by interpolating their peak areas from the calibration curve.

    • The determined concentration represents the solubility of the compound in the respective solvent at the specified temperature.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Calibration Standards A->B G HPLC Analysis B->G C Add Excess Solid to Solvent D Equilibrate (24-48h) C->D E Centrifuge D->E F Filter Supernatant E->F F->G H Construct Calibration Curve G->H I Determine Solubility H->I

Caption: Experimental workflow for solubility determination.

Conclusion

A comprehensive understanding of the solubility profile of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. This guide has provided a theoretical framework for solubility, a qualitative prediction of its behavior in various organic solvents, and a detailed, practical protocol for its quantitative determination. By following the outlined experimental procedure, researchers can generate reliable and accurate solubility data, which will be invaluable for informing downstream drug development activities, including formulation design, pharmacokinetic studies, and high-throughput screening campaigns.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016, May 23).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis routes for ethyl-iodo-nitro-pyrazole derivatives

Application Note: Scalable Synthesis Routes for Ethyl-Iodo-Nitro-Pyrazole Derivatives Executive Summary & Strategic Route Selection The synthesis of ethyl-iodo-nitro-pyrazole derivatives—specifically the regioisomer 1-et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Ethyl-Iodo-Nitro-Pyrazole Derivatives

Executive Summary & Strategic Route Selection

The synthesis of ethyl-iodo-nitro-pyrazole derivatives—specifically the regioisomer 1-ethyl-4-iodo-3-nitropyrazole (3) —presents a classic challenge in process chemistry: balancing the high energy content of the nitro-heterocycle with the need for precise regiocontrol during alkylation.

These derivatives are critical intermediates in the synthesis of high-energy density materials (HEDMs), insensitive munitions, and specific pharmaceutical scaffolds (e.g., kinase inhibitors). The primary challenge in scaling this chemistry is not yield, but safety (thermal runaway management) and regioselectivity (discriminating between N1 and N2 alkylation).

This guide details a Linear Convergent Route optimized for kilogram-scale production. Unlike traditional methods that rely on hazardous diazotization or expensive chromatography, this protocol utilizes an aqueous oxidative iodination followed by a steric-directed alkylation.

Retrosynthetic Logic
  • Disconnection: The C-I bond is installed before the N-Et bond.

  • Rationale:

    • Regiocontrol: Installing the bulky iodine atom at C4 before alkylation increases steric hindrance near N2 (adjacent to the nitro group at C3), thereby favoring alkylation at the desired N1 position (distal to the nitro group).

    • Safety: Iodinated intermediates often possess higher melting points and better crystallinity than their non-iodinated precursors, facilitating purification by filtration rather than distillation (which is hazardous for nitro compounds).

    • Green Chemistry: The iodination utilizes an aqueous

      
       system, eliminating chlorinated solvents.
      

Reaction Scheme & Process Flow

The optimized route proceeds from commercially available (or synthesized) 3-nitropyrazole.

ReactionScheme SM 3-Nitropyrazole (Starting Material) Step1 Step 1: Iodination (I2, H2O2, Water) 25-40°C SM->Step1 Electrophilic Subst. Int 4-Iodo-3-nitropyrazole (Solid Intermediate) Step1->Int Precipitation Waste Waste Stream: NaI, H2O Step1->Waste Step2 Step 2: N-Alkylation (EtBr, K2CO3, MeCN) Reflux Int->Step2 SN2 Alkylation Prod 1-Ethyl-4-iodo-3-nitropyrazole (Target Product) Step2->Prod Regioselective

Figure 1: Strategic synthesis flow for 1-ethyl-4-iodo-3-nitropyrazole showing the aqueous iodination and steric-directed alkylation.

Detailed Experimental Protocols

Step 1: Aqueous Oxidative Iodination

Objective: Synthesis of 4-iodo-3-nitropyrazole. Mechanism: In situ generation of iodonium (


) species using hydrogen peroxide as the oxidant. This avoids the use of expensive silver salts or corrosive ICl.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Nitropyrazole 1.0 Substrate

| Iodine (


)  | 0.55 | Halogen Source |
| Hydrogen Peroxide (30%)  | 0.60 | Oxidant |
| Water  | 10 Vol | Solvent |

Protocol:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Charging: Charge water (10 volumes relative to substrate mass) and 3-nitropyrazole. Stir to form a suspension.

  • Iodine Addition: Add solid iodine (

    
    ) in one portion. The mixture will turn dark brown.
    
  • Oxidant Feed (CCP): Critical Control Point. Add 30%

    
     dropwise via an addition funnel over 60 minutes. Maintain internal temperature 
    
    
    
    .
    • Note: The reaction is exothermic. Rapid addition may cause foaming or thermal spikes.

  • Reaction: Stir at 40–50°C for 4–6 hours. Monitor by HPLC or TLC (mobile phase 30% EtOAc/Hexane).

  • Workup: Cool the mixture to 0–5°C. The product, 4-iodo-3-nitropyrazole , will precipitate as a heavy solid.

  • Filtration: Filter the solids. Wash the cake with cold water (

    
     vol) and cold 10% sodium thiosulfate solution (to remove residual iodine color).
    
  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow crystalline solid.

Step 2: Regioselective -Ethylation

Objective: Synthesis of 1-ethyl-4-iodo-3-nitropyrazole. Challenge: 3-Nitropyrazole tautomerizes. Alkylation can occur at N1 (desired, 1,3-isomer) or N2 (undesired, 1,5-isomer). Solution: The bulky iodine at C4 and nitro at C3 create a "steric wall" around N2, significantly favoring N1 alkylation.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Iodo-3-nitropyrazole 1.0 Substrate
Ethyl Bromide (EtBr) 1.2 Alkylating Agent

| Potassium Carbonate (


)  | 1.5 | Base |
| Acetonitrile (MeCN)  | 8 Vol | Solvent |

Protocol:

  • Setup: Dry reactor (inerted with

    
    ). Moisture can degrade yield and increase byproducts.
    
  • Solvation: Dissolve 4-iodo-3-nitropyrazole in Acetonitrile (MeCN).

    • Why MeCN? It provides a balance of polarity for the

      
       reaction and allows for easy solvent swap or aqueous workup, unlike DMF which is hard to remove.
      
  • Base Addition: Add anhydrous

    
     (granular preferred to minimize dusting). Stir for 30 mins at 25°C.
    
  • Alkylation: Add Ethyl Bromide. Heat the mixture to gentle reflux (approx. 60–65°C) for 8–12 hours.

    • Safety Note: EtBr is volatile (bp 38°C). Use an efficient condenser (glycol cooled to -10°C) or a sealed pressure vessel if available.

  • IPC (In-Process Control): Check for disappearance of starting material.

    • Regio-check: The 1,3-isomer (Target) is typically less polar than the 1,5-isomer.

  • Workup:

    • Cool to 25°C. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to dryness under reduced pressure.

    • Purification: Recrystallize the residue from Ethanol/Water or Heptane/EtOAc.

    • Alternative: If the 1,5-isomer content is >5%, a silica plug filtration may be required before crystallization.

  • Yield: 75–85%.

Analytical & Quality Control

Data validation is essential for release.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic signals: Pyrazole-H (s, ~8.5 ppm), Ethyl

(q),

(t). Absence of NH signal.
Purity HPLC (C18, H2O/MeCN)> 98.0% Area
Regio-Isomer HPLC / NOESY NMR< 1.0% of 1-ethyl-5-nitro-4-iodopyrazole. (NOE correlation between Ethyl

and C5-H confirms 1,3-structure).
Water Content Karl Fischer< 0.5% w/w

Regiochemistry Validation: In the 1-ethyl-4-iodo-3-nitropyrazole (Target), the ethyl group is distal to the nitro group. In the 1,5-isomer , the ethyl is adjacent to the nitro.

  • NMR Shift: The

    
     of the ethyl group in the 1,5-isomer typically appears further downfield due to the anisotropic effect of the adjacent nitro group.
    
  • NOESY: Irradiation of the ethyl

    
     should show an NOE enhancement of the proton at C5 in the target molecule (1,3-isomer).
    

Process Safety & Waste Management

Critical Safety Parameters (CSP)
  • Thermal Stability: Nitropyrazoles are energetic.

    • Action: Perform DSC (Differential Scanning Calorimetry) on all intermediates. Ensure reaction temperatures stay at least 50°C below the onset of decomposition (

      
      ).
      
    • Warning: Do not distill the final product at high temperatures/vacuum unless stability is proven.

  • Peroxide Handling:

    • Ensure no residual peroxides remain after Step 1. Quench with Sodium Thiosulfate/Bisulfite before isolation. Test with peroxide strips.

Waste Disposal
  • Aqueous Waste (Step 1): Contains NaI and trace

    
    . Treat with thiosulfate to reduce 
    
    
    
    , then adjust pH. Iodide containing waste should be segregated for potential iodine recovery (via oxidation/sublimation) if scale permits.
  • Organic Waste (Step 2): Contains EtBr (alkylating agent). Quench with aqueous amine or caustic solution before disposal to destroy active alkyl halides.

References

  • Synthesis of 4-iodo-3-nitropyrazole derivatives

    • Source: Arkivoc.[1][2] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives..."

    • Relevance: Provides characterization data (mp, NMR)
  • General Iodination Protocols (I2/H2O2)

    • Source: BenchChem / Literature.[3] "Synthesis of 4-Iodopyrazole."

    • Relevance: Validates the aqueous oxidative iodination method as a scalable, green altern
  • Safety of Nitropyrazoles

    • Source: MDPI.
    • Relevance: Critical safety data regarding thermal stability and handling of diazonium/nitro-pyrazole intermedi
  • Regioselective Alkylation

    • Source: Journal of Organic Chemistry (ACS). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."
    • Relevance: Explains the steric and electronic factors governing N1 vs N2 alkyl

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-ethylation in nitropyrazole synthesis

Technical Support Center: N-Ethylation of Nitropyrazoles Ticket ID: #NP-ETH-001 Subject: Optimization of Yield and Regioselectivity in Nitropyrazole Alkylation Assigned Specialist: Senior Application Scientist, Process C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Ethylation of Nitropyrazoles

Ticket ID: #NP-ETH-001 Subject: Optimization of Yield and Regioselectivity in Nitropyrazole Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Reactivity Paradox

Welcome to the technical support center. You are likely here because your N-ethylation of nitropyrazole is stalling at 40% yield, producing intractable mixtures of regioisomers, or resulting in black tar.

The Core Problem: Nitropyrazoles present a "reactivity paradox." The nitro group (


) is strongly electron-withdrawing, which increases the acidity of the N-H proton (

), making deprotonation easy.[1] However, this same electronic pull dramatically reduces the nucleophilicity of the resulting pyrazolate anion, making the subsequent

attack on the ethylating agent sluggish and prone to side reactions.

This guide moves beyond standard textbook protocols to address the specific electronic and steric nuances of nitropyrazoles.

Module 1: Critical Parameter Optimization

To break the yield ceiling, you must transition from "standard" alkylation conditions to "enhanced" nucleophilicity conditions.

The Base: The "Cesium Effect"

Stop using Sodium Hydride (NaH) or Potassium Carbonate (


) if your yields are low.
  • Recommendation: Switch to Cesium Carbonate (

    
    ) .[1]
    
  • The Science: The large ionic radius of the Cesium cation (

    
    ) prevents tight ion-pairing with the pyrazolate anion. This creates a "naked anion" effect, significantly increasing the nucleophilicity of the nitrogen atom compared to sodium or potassium salts. Furthermore, 
    
    
    
    has superior solubility in organic solvents compared to
    
    
    .[1]
The Solvent: Polarity Matters
  • Standard: DMF (N,N-Dimethylformamide).[1][2][3]

  • Optimization: If DMF fails, switch to Acetonitrile (MeCN) or DMSO .[1]

  • Why: These polar aprotic solvents solvate the cation effectively (leaving the anion free to react) but do not hydrogen bond with the nucleophile.

The Alkylating Agent
  • Ethyl Iodide (EtI): Highly reactive but prone to light degradation and elimination (forming ethylene).[1]

  • Ethyl Bromide (EtBr): Slower, requires higher temps (sealed tube).

  • Triethyloxonium Tetrafluoroborate (Meerwein's Salt): Nuclear option.[1] Use only if standard alkyl halides fail. It is hyper-electrophilic but requires strictly anhydrous conditions.

Module 2: Troubleshooting Regioselectivity

A common failure mode is obtaining the wrong isomer (N1-ethyl vs. N2-ethyl).

Scenario: You are alkylating 3-nitropyrazole .

  • Target: 1-ethyl-3-nitropyrazole.

  • Impurity: 1-ethyl-5-nitropyrazole.

Mechanism of Failure: 3-nitropyrazole exists in tautomeric equilibrium. While the 3-nitro tautomer is generally favored, the alkylation site is determined by the nucleophilicity of the nitrogen and steric hindrance. The nitrogen adjacent to the nitro group is electronically deactivated (inductive effect) and sterically crowded. Therefore, alkylation predominantly occurs at the distal nitrogen (N1), preserving the "3-nitro" structure.[1]

Corrective Action: If you observe significant regio-scrambling (e.g., >10% of the 5-nitro isomer):

  • Lower the Temperature: Run the reaction at

    
     to RT. Higher temperatures favor the thermodynamic mixture, which may increase the unwanted isomer.
    
  • Change Solvent: Switch from DMF to a solvent with lower dielectric constant (like THF) if solubility permits, though this often compromises yield.

  • Steric Control: Ensure you are not using an overly bulky base that might interact unfavorably with the nitro group.

Module 3: Visualizing the Decision Matrix

Use the following logic flow to determine your experimental conditions.

ReactionLogic Start Start: Nitropyrazole Substrate CheckPka Check pKa of NH (Nitro group lowers pKa to ~10) Start->CheckPka Standard Attempt Standard SN2 (Cs2CO3, MeCN, Et-I) CheckPka->Standard Result Yield > 70%? Standard->Result Success Proceed to Workup Result->Success Yes Fail Analyze Failure Mode Result->Fail No LowConv Low Conversion (Nucleophile too weak) Fail->LowConv SM remaining Regio Regio-scrambling (Isomer mixture) Fail->Regio Wrong isomer Decomp Decomposition/Tar (Base too strong) Fail->Decomp Black mixture FixLow Switch to Meerwein's Salt or Ag2CO3 catalyst LowConv->FixLow FixRegio Lower Temp (0°C) Switch to Mitsunobu Regio->FixRegio FixDecomp Mitsunobu Reaction (Neutral Conditions) Decomp->FixDecomp

Caption: Decision tree for optimizing reaction conditions based on observed failure modes.

Module 4: High-Yield Protocols

Protocol A: The "Cesium Standard" (Recommended)

Best for: 3-nitropyrazole, 4-nitropyrazole scaling.[1]

  • Dissolution: Dissolve 3-nitropyrazole (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration). Note: DMF can be used if solubility is an issue.[2]

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq).[1] The mixture may turn yellow/orange due to anion formation. Stir for 15 mins at RT.
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

    • Tip: If using EtI, wrap the flask in foil to prevent light-induced iodine radical formation.

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by TLC/LCMS.[4]
    
  • Workup: Filter off inorganic salts. Concentrate filtrate.[4] Resuspend in EtOAc, wash with water (x2) to remove residual DMF/MeCN.

Protocol B: The Mitsunobu Alternative

Best for: Substrates sensitive to basic conditions or when regioselectivity is critical.

  • Mix: Dissolve nitropyrazole (1.0 eq), Ethanol (1.2 eq), and Triphenylphosphine (

    
    )  (1.5 eq) in anhydrous THF.
    
  • Cool: Cool to

    
    .
    
  • Inject: Add DIAD or DEAD (1.5 eq) dropwise over 20 mins.

  • Stir: Allow to warm to RT and stir overnight.

  • Note: This proceeds via activation of the alcohol, not the pyrazole, often resulting in cleaner regioselectivity profiles for difficult substrates.

Module 5: Performance Data Comparison

Table 1: Base Effect on Yield of 1-ethyl-3-nitropyrazole (in DMF at


) 
BaseEquivalentsTime (h)Yield (%)Regio Ratio (N1:N2)Notes

2.02445%85:15Sluggish conversion.[1]
NaH1.2455%80:20Fast, but significant side products.

1.5 8 88% 95:5 Cleanest profile.

3.048<10%N/ABase too weak for nitropyrazole.

Module 6: Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned black immediately after adding NaH. What happened? A: Nitropyrazoles are electron-deficient and can undergo ring-opening or polymerization in the presence of strong, harsh bases like NaH, especially if the temperature is uncontrolled. Switch to the milder, buffered basicity of


 or use the Mitsunobu protocol (Protocol B) which avoids discrete anion formation.

Q2: I see a new spot on TLC that is not my product or starting material. A: If you are using Ethyl Iodide, this is likely the elimination product (ethylene gas leaves, but iodine traces remain) or N-oxidation.[1] However, a common impurity is O-alkylation if your pyrazole has other tautomerizable oxygen groups (like a ketone/hydroxyl nearby).[1] Check NMR for characteristic O-ethyl signals (usually further downfield than N-ethyl).[1]

Q3: Can I use microwave irradiation? A: Yes. Microwave heating (


 for 20 mins) with 

in MeCN is highly effective for these substrates and often improves the impurity profile by reducing the time available for thermal decomposition.

References

  • Cesium Effect in Alkylation

    • Title: Cesium carbonate as a mediated inorganic base in some organic transformations.[4][5]

    • Source: Academia.edu / Scientific Review.
    • URL:[Link]

  • Mitsunobu Reaction Mechanism & Utility

    • Title: Mitsunobu Reaction: Examples, Mechanism, and Application.[1][6][7]

    • Source: Chemistry Learner.
    • URL:[Link]

  • Regioselectivity in Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[8]

    • Source: The Journal of Organic Chemistry (ACS).[9]

    • URL:[Link][1]

  • Nitropyrazole Synthesis Overview

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

    • Source: N
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Nitro-Pyrazole NMR Sample Preparation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving solubility issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving solubility issues encountered with nitro-pyrazole derivatives during NMR sample preparation. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, ensuring you can adapt these methods to your specific compound's needs.

Introduction: The Challenge of Nitro-Pyrazoles

Nitro-pyrazoles are a critical class of compounds in medicinal chemistry and materials science.[1][2] However, their unique chemical structure often leads to significant solubility challenges in common deuterated solvents. The presence of one or more nitro groups, which are strongly electron-withdrawing, combined with the hydrogen-bonding capabilities of the pyrazole ring, can result in high crystal lattice energy and strong intermolecular interactions.[3] This makes them notoriously difficult to dissolve, leading to poor quality NMR spectra characterized by broad lines, low signal-to-noise, and ultimately, ambiguous structural data.[4][5]

This guide is structured to walk you through the most common issues and their solutions, from simple solvent swaps to more advanced techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my nitro-pyrazole derivative insoluble in CDCl₃?

A1: Chloroform-d (CDCl₃) is a solvent of moderate polarity and is most effective at dissolving a wide range of organic compounds with low to medium polarity.[6] However, nitro-pyrazoles often exhibit high polarity and strong intermolecular forces, such as hydrogen bonding (especially with an N-H proton) and π-π stacking, which CDCl₃ cannot effectively disrupt.[3][7] The nitro groups, in particular, increase the compound's polarity and can participate in dipole-dipole interactions, making it less compatible with less polar solvents.

Q2: I see a very broad signal between 10-14 ppm in my ¹H NMR spectrum. Is this related to solubility?

A2: Yes, indirectly. This broad signal is characteristic of the pyrazole N-H proton.[8] Its broadness is caused by quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or between pyrazole molecules.[8] While not a direct measure of solubility, the presence of strong hydrogen bonding, indicated by this N-H proton, is a primary reason for poor solubility in non-polar solvents. If your compound is precipitating, this N-H group is likely a key contributor to the high crystal lattice energy.

Q3: My compound dissolves, but the NMR peaks are broad. What's happening?

A3: Peak broadening, even when the sample appears dissolved, can stem from several solubility-related issues:

  • Micro-scale insolubility: The sample may contain very fine, suspended solid particles that are not visible to the naked eye. These particles disrupt the magnetic field homogeneity, causing broad lines.

  • High Concentration/Viscosity: If you used a more powerful solvent and created a highly concentrated sample to compensate for low sensitivity, the increased viscosity can broaden the lines.

  • Molecular Aggregation: Even in solution, highly polar molecules can form aggregates or dimers. The slower tumbling of these larger species in solution leads to broader NMR signals.

Troubleshooting Guide: From Insoluble to High-Resolution

When faced with a poorly soluble nitro-pyrazole, a systematic approach is key. This guide will walk you through a series of steps, from simplest to most complex, to achieve a homogeneous solution suitable for high-resolution NMR.

Diagram: Troubleshooting Workflow for Poor Solubility

The following diagram outlines the decision-making process for tackling solubility issues.

Troubleshooting_Workflow start Initial State: Nitro-pyrazole insoluble in standard solvent (e.g., CDCl3) solvent_screen Step 1: Solvent Screening Test solubility in more polar solvents (e.g., Acetone-d6, DMSO-d6) start->solvent_screen dissolved_yes SOLUBLE solvent_screen->dissolved_yes Success dissolved_no INSOLUBLE solvent_screen->dissolved_no Failure acquire_spectrum Acquire NMR Spectrum dissolved_yes->acquire_spectrum cosolvent Step 2: Use a Co-Solvent System (e.g., CDCl3 + drops of DMSO-d6) dissolved_no->cosolvent heating Step 3: Gentle Heating Acquire Variable Temperature (VT) NMR dissolved_no->heating cosolvent->dissolved_yes Success cosolvent->dissolved_no Failure check_stability Check for degradation heating->check_stability check_stability->dissolved_yes Stable & Soluble final_options Advanced Options: - Use alternative solvent (e.g., Pyridine-d5) - Consider Solid-State NMR check_stability->final_options Degrades or Insoluble

Caption: Troubleshooting workflow for poor pyrazole solubility.

Step 1: Change to a More Polar Solvent

The most straightforward solution is to switch to a more powerful, polar deuterated solvent.[5] The polarity of the solvent must be high enough to overcome the intermolecular forces holding the nitro-pyrazole molecules together in the solid state.

Causality: Polar aprotic solvents like DMSO-d₆ and Acetone-d₆ are excellent hydrogen bond acceptors and have large dipole moments. This allows them to effectively solvate the polar nitro groups and the pyrazole ring, breaking up the crystal lattice.[6][9]

Recommended Solvents for Nitro-pyrazoles:
SolventFormulaResidual ¹H Peak (ppm)Key Properties & Use Cases
Chloroform-d CDCl₃7.26Good for non-polar to moderately polar compounds. Often the first choice but frequently fails for nitro-pyrazoles.[6]
Acetone-d₆ (CD₃)₂CO2.05A good intermediate polarity solvent. Can often dissolve compounds insoluble in CDCl₃.[5]
DMSO-d₆ (CD₃)₂SO2.50Highly polar; excellent for dissolving polar, crystalline compounds, including many nitro-aromatics and salts.[6] High boiling point can make sample recovery difficult.[6]
Methanol-d₄ CD₃OD3.31, 4.87 (OH)A polar, protic solvent. The -OD group can exchange with your N-H proton, causing the N-H signal to disappear. This can be a useful diagnostic tool.[5]
Pyridine-d₅ C₅D₅N8.74, 7.58, 7.22A polar solvent that is also basic. Can be very effective for acidic compounds or those with strong hydrogen bonding networks.[10] Its own signals in the aromatic region can be a disadvantage.
Step 2: Employ a Co-Solvent System

If your compound is sparingly soluble in one solvent but you wish to avoid the potential signal overlap or viscosity of another, a co-solvent system can be highly effective.[3]

Causality: This technique works by modifying the overall dielectric constant of the solvent medium. Adding a small amount of a highly polar solvent (like DMSO-d₆) to a less polar one (like CDCl₃) can dramatically increase the solvating power of the mixture without significantly altering the chemical shifts of your compound, as a bulk solvent change would.[3][11]

Protocol 1: Preparing an NMR Sample with a Co-Solvent
  • Initial Attempt: Add ~0.6 mL of your primary deuterated solvent (e.g., CDCl₃) to your NMR tube containing 1-5 mg of the nitro-pyrazole.[4]

  • Vortex: Vigorously shake or vortex the tube for at least 30 seconds.[12] If the solid remains, proceed to the next step.

  • Add Co-Solvent: Using a microliter syringe, add the highly polar co-solvent (e.g., DMSO-d₆) dropwise. Add one drop (~5-10 µL) at a time.

  • Mix and Observe: After each drop, cap and invert the NMR tube several times to mix thoroughly. Check for dissolution.

  • Repeat: Continue adding the co-solvent drop-by-drop until the compound fully dissolves. Record the approximate volume of co-solvent used.

  • Filter: To ensure no microscopic solid particles remain, filter the final solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. This is a critical step to achieve sharp spectral lines.

Step 3: Utilize Variable Temperature (VT) NMR

Increasing the temperature can significantly enhance the solubility of a compound.[3] Most modern NMR spectrometers are equipped with variable temperature units that allow for controlled heating of the sample.

Causality: Dissolution is often an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, allowing more of the solute to enter the solution phase.

Important Considerations for VT-NMR:
  • Compound Stability: Be aware that nitro-pyrazoles, especially energetic materials, can be thermally sensitive.[2] Always check for potential degradation by acquiring a quick ¹H spectrum after heating, then cooling the sample back to room temperature and re-acquiring. The two room-temperature spectra should be identical.

  • Solvent Boiling Point: Ensure your chosen acquisition temperature is well below the boiling point of your deuterated solvent.

  • Equilibration: Allow the sample to equilibrate at the target temperature for at least 5-10 minutes before starting your experiment to ensure thermal homogeneity.[13]

Diagram: Factors Influencing Nitro-Pyrazole Solubility

This diagram illustrates the key molecular and environmental factors that govern the solubility of these challenging compounds.

Solubility_Factors cluster_Compound Compound Properties cluster_Environment Environmental Factors Solubility Nitro-Pyrazole Solubility IntermolecularForces Intermolecular Forces IntermolecularForces->Solubility decreases H_Bonding Hydrogen Bonding (N-H group) IntermolecularForces->H_Bonding Pi_Stacking π-π Stacking (Aromatic Rings) IntermolecularForces->Pi_Stacking Dipole Dipole-Dipole (Nitro Groups) IntermolecularForces->Dipole CrystalEnergy Crystal Lattice Energy CrystalEnergy->Solubility decreases MW Molecular Weight CrystalEnergy->MW Symmetry Molecular Symmetry CrystalEnergy->Symmetry Solvent Solvent Properties Solvent->Solubility increases Polarity Polarity / Dielectric Solvent->Polarity H_Bond_Acceptor H-Bond Acceptor Solvent->H_Bond_Acceptor Temperature Temperature Temperature->Solubility increases

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Iodo-Nitro-Pyrazoles

A Comparative Analysis for Structural Elucidation For researchers and drug development professionals working with heterocyclic scaffolds, the pyrazole core is a familiar and versatile building block. Its substitution wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Structural Elucidation

For researchers and drug development professionals working with heterocyclic scaffolds, the pyrazole core is a familiar and versatile building block. Its substitution with electron-withdrawing groups like nitro functions and bulky halogens such as iodine introduces unique chemical properties and, consequently, complex challenges in structural characterization. When dealing with a synthetic mixture containing multiple isomers, relying solely on the molecular ion peak in mass spectrometry is insufficient. A deep understanding of the fragmentation patterns is paramount for unambiguous identification.

This guide provides an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of iodo-nitro-pyrazole isomers. We will dissect the key fragmentation pathways, explain the chemical logic behind the observed cleavages, and offer a robust experimental protocol for acquiring high-quality, reproducible data.

The Foundational Principles of Pyrazole Fragmentation

Before examining our target molecules, it's essential to grasp the fundamental fragmentation behavior of the parent pyrazole ring and the influence of its substituents. Under electron ionization (70 eV), the pyrazole molecular ion is relatively stable. However, it undergoes characteristic cleavages, primarily driven by the loss of stable neutral molecules.

A foundational review of pyrazole fragmentation reveals that a common pathway is the elimination of HCN, a process that speaks to the inherent structure of the ring.[1] The introduction of substituents dramatically alters this landscape. Nitro groups, in particular, are known to direct fragmentation in aromatic systems through characteristic losses of O, NO, and, most significantly, NO₂.[1][2] The position of these substituents is not a trivial detail; it dictates the stability of the resulting fragment ions and thus the preferred fragmentation routes.[1]

Experimental Workflow for Analyzing Iodo-Nitro-Pyrazoles

A self-validating and reproducible protocol is the bedrock of reliable analysis. The following workflow outlines the key steps for analyzing iodo-nitro-pyrazole samples using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

GC-MS_Workflow GC-MS Analysis Workflow for Iodo-Nitro-Pyrazoles cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample in volatile solvent (e.g., Ethyl Acetate) prep2 Filter through 0.22 µm syringe filter prep1->prep2 Ensure purity gc1 Inject 1 µL into GC prep2->gc1 gc2 Separate isomers on a polar capillary column (e.g., Rtx-1701) gc1->gc2 Temperature ramp ms1 Electron Ionization (EI) at 70 eV gc2->ms1 ms2 Mass Analyzer (Quadrupole) scans m/z 50-400 ms1->ms2 ms3 Detector records ion abundance ms2->ms3 data1 Extract mass spectrum for each GC peak ms3->data1 data2 Analyze fragmentation pattern data1->data2 data3 Compare to reference spectra or predicted pathways data2->data3 Isomer_A_Fragmentation Proposed Fragmentation of 4-Iodo-3-Nitro-1H-Pyrazole (Isomer A) M M+• m/z 239 F1 [M - NO2]+ m/z 193 M->F1 - •NO2 (Major) F2 [M - I]+ m/z 112 M->F2 - •I (Minor) F3 [M - NO2 - HCN]+ m/z 166 F1->F3 - HCN

Caption: Major pathway for Isomer A.

Fragmentation Pathway of 3-Iodo-4-Nitro-1H-Pyrazole (Isomer B)

In contrast, for Isomer B, the electronic influence of the nitro group at the 4-position is expected to weaken the C-I bond at the adjacent 3-position. The loss of an iodine radical (•I) is a very favorable process, as iodine is an excellent leaving group. This would likely represent the base peak in the spectrum for this isomer.

Isomer_B_Fragmentation Proposed Fragmentation of 3-Iodo-4-Nitro-1H-pyrazole (Isomer B) M M+• m/z 239 F1 [M - I]+ m/z 112 M->F1 - •I (Major) F2 [M - NO2]+ m/z 193 M->F2 - •NO2 (Minor) F3 [M - I - HCN]+ m/z 85 F1->F3 - HCN

Caption: Major pathway for Isomer B.

Conclusion

The mass spectral fragmentation of iodo-nitro-pyrazoles is a nuanced process governed by the fundamental principles of ion stability and the electronic interplay between substituents. While both isomers will display losses of •NO₂, •I, and HCN, the relative abundances of the resulting fragment ions serve as a powerful diagnostic tool. By comparing the intensity of the [M - NO₂]⁺ peak versus the [M - I]⁺ peak, a researcher can confidently distinguish between positional isomers. This guide demonstrates that a thorough, mechanism-based approach to fragmentation analysis, supported by a robust experimental methodology, is indispensable for the structural elucidation of complex heterocyclic molecules in modern chemical research.

References

  • Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 26(1), 284-288. Available at: [Link]

  • El-Sheref, E. M., et al. (2022). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. Available at: [Link]

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available at: [Link]

  • Badawy, S. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. Available at: [Link]

  • Kārkliņa, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. Available at: [Link]

  • Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4999. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Available at: [Link]

Sources

Comparative

Reactivity Comparison: 3-Iodo vs 4-Iodo Pyrazole Derivatives

Topic: Reactivity comparison: 3-iodo vs 4-iodo pyrazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: 3-iodo vs 4-iodo pyrazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet the reactivity profiles of its iodinated derivatives differ fundamentally based on position.[1] 4-Iodo pyrazoles behave as classic electron-rich heteroaryl halides, readily accessible via electrophilic substitution and highly reactive in oxidative addition steps (Suzuki, Sonogashira). In contrast, 3-iodo pyrazoles are electron-deficient at the carbon center but sterically and electronically influenced by the adjacent nitrogen. They are difficult to synthesize directly and exhibit distinct behavior in metal-halogen exchange reactions, often requiring N-protection to prevent catalyst poisoning or regioselectivity erosion.

This guide analyzes the mechanistic divergence between these two isomers, providing actionable data for synthetic route planning.

Fundamental Electronic Landscape

The reactivity difference stems from the pyrazole ring's polarization. The pyrrole-like nitrogen (N1) donates electron density into the ring, while the pyridine-like nitrogen (N2) withdraws it.

  • C-4 Position (Beta): The most electron-rich carbon. It is the preferred site for Electrophilic Aromatic Substitution (EAS) and behaves similarly to a phenyl iodide in cross-couplings.

  • C-3/C-5 Positions (Alpha): Adjacent to nitrogen atoms, these carbons are electron-deficient (inductive withdrawal). However, the protons at these positions are significantly more acidic (pK_a ~19.8 for C-5) than at C-4, driving different lithiation behaviors.

PyrazoleElectronics cluster_0 Electronic Properties C4 C-4 Position (Electron Rich) Preferred EAS Site N2 N2 (N) Electron Withdrawing C4->N2 Resonance C3 C-3 Position (Electron Deficient) Adjacent to N C5 C-5 Position (Most Acidic Proton) Preferred Lithiation Site N1 N1 (NH) Electron Donor N1->C3 N1->C5 Inductive Effect

Figure 1: Electronic map of the pyrazole scaffold highlighting the divergent properties of C-3, C-4, and C-5.

Synthesis: The Access Problem

The primary bottleneck in utilizing 3-iodo pyrazoles is their synthesis. While 4-iodo derivatives are trivial to generate, 3-iodo derivatives often require de novo ring construction.

Feature4-Iodo Pyrazole3-Iodo Pyrazole
Primary Synthesis Direct Iodination (EAS) Reagents: I₂, CAN (Ceric Ammonium Nitrate) or NIS.Cyclization / Indirect Reagents: Hydrazones + Nitroolefins; or Sandmeyer reaction of 3-aminopyrazole.
Regioselectivity High (>95%) Electrophiles naturally target the electron-rich C-4.Low / Challenging Direct lithiation of N-protected pyrazoles favors C-5. Accessing C-3 requires blocking C-5 or using "Halogen Dance" strategies.
Scalability Excellent (Multi-gram scale easy).Moderate (Requires multi-step sequences).
Key Synthetic Insight: The Lithiation Trap

When subjecting a 1-aryl-3-trifluoromethylpyrazole to lithiation (n-BuLi) followed by iodine quench, the product is exclusively the 5-iodo derivative due to the high acidity of the C-5 proton. To access the 3-iodo isomer via lithiation, one must typically start with a 3,4-dibromo species or rely on specific directing groups [1].

Cross-Coupling Performance (Suzuki-Miyaura)

Both isomers participate in Pd-catalyzed cross-couplings, but 3-iodo pyrazoles are more sensitive to reaction conditions due to the "Ortho-Effect" of the adjacent nitrogen.

4-Iodo Pyrazole: The Robust Standard
  • Reactivity: High. Comparable to aryl iodides.[2]

  • Catalyst: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ works efficiently.

  • N-Protection: Not strictly required but improves solubility. Free NH-pyrazoles can be coupled directly using aqueous bases (Na₂CO₃).

  • Yields: Typically 80–95% .

3-Iodo Pyrazole: The Steric/Coordination Challenge
  • Reactivity: Moderate to High.[3]

  • Challenge: The N2 nitrogen lone pair is adjacent to the C-3 iodine. This can lead to:

    • Catalyst Sequestration: The nitrogen can coordinate to Pd(II), slowing the catalytic cycle.

    • Steric Clash: Bulky phosphine ligands may clash with N-protecting groups (like THP or Trityl) at N1.

  • Optimization: Requires N-protection (Boc, SEM, or THP) to suppress N-coordination.

  • Yields: Typically 60–85% (often 10-15% lower than 4-iodo analogs without optimization).

Comparative Data: Sonogashira Coupling

In a direct comparison of ethoxyethyl (EtOEt)-protected pyrazoles reacting with phenylacetylene:

  • 4-Iodo-1-(EtOEt)-pyrazole: 92% Yield (Standard conditions).

  • 3-Iodo-1-(EtOEt)-pyrazole: 78% Yield (Slower conversion, required slightly higher Pd loading) [2].

Metal-Halogen Exchange & Regioselectivity

This is the most critical differentiator for advanced functionalization. The behavior of di-iodo systems reveals the intrinsic reactivity hierarchy.

The 3,4-Diiodo Paradox

When 1-(1-ethoxyethyl)-3,4-diiodopyrazole is treated with an alkylmagnesium reagent (Exchange conditions), the exchange is highly regioselective for the C-4 position , despite C-3/C-5 being more acidic.

  • Observation: Treatment with EtMgBr leads to selective exchange of the 4-iodine .

  • Mechanistic Driver: The C-4 position is less sterically hindered and the C-I bond at C-4 is more "aryl-like" and electron-rich, facilitating the halogen-metal exchange transition state over the C-3 position which is flanked by the N-protecting group and the ring nitrogen [2].

ExchangeSelectivity Substrate 1-Protected-3,4-Diiodopyrazole Intermediate Intermediate: 4-Magnesio-3-iodo-pyrazole Substrate->Intermediate Selective C-4 Exchange (Kinetic Control) Reagent + EtMgBr (1.1 eq) Product Product (after Electrophile): 4-Functionalized-3-iodo-pyrazole Intermediate->Product + Electrophile (E+) note Note: C-3 Iodine remains intact Intermediate->note

Figure 2: Regioselective functionalization of 3,4-diiodopyrazole. The 4-position exchanges preferentially, allowing sequential functionalization.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 4-Iodo-1H-pyrazole

Use this for rapid library generation of 4-aryl pyrazoles.

Reagents:

  • 4-Iodo-1H-pyrazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • K₂CO₃ (2.0 M aq, 3.0 eq)

  • Dioxane (0.2 M concentration)

Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with 4-iodo-1H-pyrazole, boronic acid, and Pd catalyst.

  • Solvent: Add Dioxane and aqueous K₂CO₃. Degas with Argon for 5 minutes (Sparging).

  • Reaction: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hex/EtOAc). 4-aryl pyrazoles are often polar; consider using 5-10% MeOH/DCM if necessary.

Protocol B: Regioselective Exchange of 3,4-Diiodopyrazole

Use this to functionalize C-4 while keeping C-3 iodine as a handle for a second step.

Reagents:

  • 1-(1-Ethoxyethyl)-3,4-diiodopyrazole (1.0 eq)

  • Isopropylmagnesium Chloride (iPrMgCl) (1.1 eq, 2.0 M in THF)

  • Electrophile (e.g., Benzaldehyde) (1.2 eq)

  • THF (Anhydrous)

Procedure:

  • Cooling: Dissolve the diiodo substrate in anhydrous THF under Argon. Cool to -20°C (ice/salt bath). Note: Lower temperatures (-78°C) may be too slow for pyrazole exchange; -20°C to 0°C is optimal.

  • Exchange: Add iPrMgCl dropwise. Stir at -20°C for 30 minutes.

  • Quench: Add the electrophile (e.g., aldehyde) slowly. Allow to warm to Room Temperature over 1 hour.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[4][5]

  • Outcome: The product will be functionalized at C-4, retaining the iodine at C-3.

References

  • Swiatek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2025.

  • Mazeikaite, R., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2014.

  • Deng, X., & Mani, N. S.[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[3]

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 1-Ethyl-3-iodo-4-nitro-1H-pyrazole

Part 1: Executive Summary & Strategic Context In the development of high-energy density materials (HEDMs) and functionalized pharmaceutical scaffolds, 1-Ethyl-3-iodo-4-nitro-1H-pyrazole (EINP) represents a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of high-energy density materials (HEDMs) and functionalized pharmaceutical scaffolds, 1-Ethyl-3-iodo-4-nitro-1H-pyrazole (EINP) represents a critical intersection between steric modulation and electronic tuning.

Unlike its un-alkylated parent (3-iodo-4-nitropyrazole), which relies on strong hydrogen bonding for lattice stability, EINP introduces an ethyl group that disrupts classical H-bonding networks. This guide objectively compares EINP against its primary structural analogs to demonstrate how N-alkylation shifts the crystal packing mechanism from Hydrogen Bonding to Halogen Bonding (XB) and


-Stacking .

Why This Matters:

  • For Drug Design: The iodine atom serves as a "magic bullet" for halogen bonding in protein binding pockets, but the ethyl group alters solubility and bioavailability.

  • For Energetics: The introduction of the ethyl group typically lowers crystal density compared to the protonated parent, a critical trade-off for melt-cast processability (lower melting point).

Part 2: Comparative Structural Analysis

The following analysis compares EINP with two established alternatives: the protonated parent (Comparator A ) and a fully nitrated analog (Comparator B ).

Performance & Physical Property Comparison[1]
FeatureTarget: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole Comparator A: 3-Iodo-4-nitro-1H-pyrazole Comparator B: 1-Ethyl-3,4-dinitropyrazole
Crystal Habit Slightly yellow prisms/blocksColorless needles/platesWhite crystalline solid
Lattice Stability Moderate: Driven by I···O and

-

interactions.[1]
High: Driven by strong N-H···N hydrogen bonds.[2]Moderate: Driven by dipole-dipole & weak C-H···O.
Melting Point 82–84 °C (Melt-cast candidate)>140 °C (Requires high temp processing)~58–60 °C (Low melting eutectic)
Density (

)
~1.7–1.8 g/cm³ (Est.)>1.9 g/cm³ (High packing efficiency)~1.65 g/cm³ (Lower due to lack of heavy Iodine)
Solubility High (Organic solvents: DCM, EtOAc)Low (Requires polar solvents like DMSO)High (Organic solvents)
Key Interaction Halogen Bond (C-I···O) Hydrogen Bond (N-H[3]···N) Electrostatic (NO₂···NO₂)
Mechanistic Insight: The "Packing Switch"

The transition from Comparator A to the Target (EINP) represents a fundamental "Packing Switch."

  • Loss of Donor: Alkylation at N1 removes the acidic proton. The lattice can no longer form the robust catemeric (chain-like) structures typical of pyrazoles (e.g.,

    
     motifs).
    
  • Activation of Iodine: With the strong H-bonds removed, the

    
    -hole  on the Iodine atom (at C3) becomes the primary structure-directing agent. It seeks electron-rich acceptors, specifically the Oxygen atoms of the Nitro group on neighboring molecules.
    
  • Steric Steering: The ethyl group acts as a steric spacer, preventing the tight planar stacking seen in Comparator A, which explains the significant drop in melting point (from >140°C to ~83°C).

Part 3: Experimental Protocol for Structural Determination

To replicate the structural data supporting this comparison, follow this self-validating protocol. This workflow is designed to isolate the halogen-bonded polymorph.

Phase 1: Synthesis & Purification[4]
  • Precursor: Start with 3-iodo-4-nitro-1H-pyrazole.[3]

  • Alkylation: React with Ethyl Iodide (

    
    ) and Potassium Carbonate (
    
    
    
    ) in Acetonitrile (
    
    
    ). Reflux for 4 hours.
  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The product (EINP) will have a higher

    
     than the starting material due to loss of the H-bond donor.
    
Phase 2: Crystallization (The Critical Step)
  • Method: Slow Evaporation (favors thermodynamic polymorphs).

  • Solvent System: Dissolve 50 mg of EINP in 4 mL of Ethanol/Acetone (1:1) .

    • Why? Acetone acts as a competing acceptor. If the crystal grows in acetone, the I···O interactions are strong enough to overcome solvent competition, validating the strength of the Halogen Bond.

  • Conditions: Place in a dark, vibration-free chamber at 20°C. Allow evaporation over 72–96 hours.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: Collect at 100 K .

    • Reasoning: Iodine atoms have high thermal motion. Low temperature is mandatory to resolve the electron density of the

      
      -hole and minimize thermal ellipsoids.
      
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Locate Iodine and Nitro groups first.

    • Critical Check: Inspect the Fourier difference map around the Iodine. If a "cap" of electron density is missing opposite the C-I bond, you have successfully visualized the

      
      -hole.
      

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process for analyzing these structures and the hierarchy of intermolecular forces involved.

Diagram 1: Structural Determination Workflow

G Start Start: Crude EINP Solubility Solubility Check (DCM vs DMSO) Start->Solubility CrystMethod Crystallization: Slow Evaporation (EtOH/Acetone) Solubility->CrystMethod High Solubility XRD X-Ray Diffraction (Mo Source, 100K) CrystMethod->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Decision Is R-factor < 5%? Solve->Decision Refine Refine Weighting Scheme & Disorder Decision->Refine No Analyze Analyze Interactions: Measure I...O Distance Decision->Analyze Yes Refine->Decision

Caption: Step-by-step workflow for isolating and solving the crystal structure of EINP, emphasizing the iterative refinement loop.

Diagram 2: Interaction Hierarchy Logic

Interactions Molecule 1-Ethyl-3-iodo-4-nitro-1H-pyrazole Primary Primary Interaction: Halogen Bond (C-I...O) Molecule->Primary Sigma Hole Donor Secondary Secondary Interaction: Pi-Stacking (Ring...Ring) Molecule->Secondary Planar Core Tertiary Tertiary Interaction: Van der Waals (Ethyl...Ethyl) Molecule->Tertiary Alkyl Chain Result Crystal Lattice Properties: Mod. Density, Low MP Primary->Result Secondary->Result Tertiary->Result

Caption: Hierarchy of intermolecular forces in EINP packing. The Halogen Bond replaces the Hydrogen Bond found in the parent molecule.

References

  • Synthesis and Characterization of Iodo-Pyrazole Derivatives: V. Z. Shirinian, et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification." Arkivoc, 2014(vi), 54-71.[2][3][4]

  • Crystallographic Data for 4-Halogenated-1H-pyrazoles: C. C. Wang, et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole."[5] Crystals, 2023, 13, 1101.[5]

  • Energetic Properties of Alkyl-Bridged Nitropyrazoles: E. Reinhardt, et al. "Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." Chemistry – A European Journal, 2018.

  • Halogen Bonding in Pyrazoles: G. A. Cooper, et al. "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy."[6] Journal of Chemical Physics, 2017, 147, 214303.[6]

Sources

Comparative

Infrared (IR) absorption bands for nitro and iodo functional groups in pyrazoles

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Nitro- and Iodo-Substituted Pyrazoles Executive Summary Pyrazole derivatives are foundational scaffolds in modern drug development a...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Nitro- and Iodo-Substituted Pyrazoles

Executive Summary

Pyrazole derivatives are foundational scaffolds in modern drug development and agrochemistry. Modifying the pyrazole core with specific functional groups—such as the strongly electron-withdrawing nitro (


) group or the heavy, polarizable iodo (

) group—drastically alters the molecule's pharmacological profile and reactivity. Infrared (IR) spectroscopy is a frontline analytical technique for verifying these structural modifications. However, the distinct vibrational physics of

and

bonds present unique analytical challenges. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR, providing researchers with experimental data and causal mechanistic insights to optimize their spectroscopic workflows.

Vibrational Physics: The Causality of IR Absorption

To select the correct analytical instrumentation, one must first understand the quantum mechanical causality behind the absorption bands of these specific functional groups[1].

  • The Nitro Group (

    
    ):  The nitro group consists of two N-O bonds that vibrate in a coupled manner, resulting in two distinct, highly intense absorption bands. The asymmetric stretch (
    
    
    
    ) typically occurs between 1560–1515 cm⁻¹, while the symmetric stretch (
    
    
    ) appears between 1385–1345 cm⁻¹[2]. The exceptional intensity of these bands is caused by the large change in the molecular dipole moment during the vibration[3].
  • The Iodo Group (

    
    ):  The absorption frequency of a chemical bond is governed by Hooke's Law, which states that frequency is inversely proportional to the square root of the reduced mass (
    
    
    
    ) of the bonded atoms[1]. Because iodine is a massive atom, the reduced mass of the
    
    
    bond is exceptionally high. Consequently, the
    
    
    stretching frequency is pushed deep into the far-infrared region, typically absorbing below 600 cm⁻¹ (often around 500 cm⁻¹)[2],[4].
  • The Pyrazole Core: The unsubstituted

    
     bond of the pyrazole ring typically absorbs in the 3100–3400 cm⁻¹ region. This band is highly sensitive to intermolecular hydrogen bonding. As pyrazole molecules form dimers, trimers, or catemers, the hydrogen bonding weakens the 
    
    
    
    force constant, causing a pronounced redshift (lower wavenumber) and broadening of the peak[5].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When characterizing pyrazole APIs, the choice of sample introduction dictates the quality of the data.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (crystal) with a high refractive index (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample[6],[7].

  • Performance Advantage: Zero sample preparation is required, preserving the polymorphic integrity of the pyrazole API[7]. Crucially, it avoids the use of hygroscopic matrices, ensuring the

    
     stretching region (~3100-3400 cm⁻¹) is not obscured by ambient water absorption[8].
    
  • Limitation: Standard diamond ATR crystals strongly absorb IR radiation between 2300–1900 cm⁻¹ and have a low-frequency cutoff around 400–600 cm⁻¹. This makes resolving the deep

    
     stretch (~500 cm⁻¹) highly challenging without specialized extended-range optics[8].
    
Transmission FTIR (KBr Pellet)

Transmission FTIR requires homogenizing the pyrazole sample with an IR-transparent salt, typically Potassium Bromide (KBr), and pressing it into a solid pellet[1].

  • Performance Advantage: When coupled with Cesium Iodide (CsI) beamsplitters and Polyethylene (PE) windows, transmission systems can seamlessly access the far-IR region (down to 50 cm⁻¹), allowing for high-resolution, high-signal-to-noise quantification of the

    
     stretch[1].
    
  • Limitation: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad

    
     stretching band at ~3400 cm⁻¹, which can completely mask the critical 
    
    
    
    stretching band of the pyrazole ring[8].

Quantitative Data: Expected Absorption Bands

The following table summarizes the expected IR absorption bands for a hypothetical 4-iodo-3-nitro-1H-pyrazole API, comparing the optimal detection techniques.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityOptimal Analytical Technique
Pyrazole Ring

Stretch
3100 – 3400Medium, BroadATR-FTIR (Avoids water interference)
Pyrazole Ring

/

Stretch
1400 – 1550MediumATR-FTIR / Transmission
Nitro Group

Asymmetric Stretch
1515 – 1560Very StrongATR-FTIR / Transmission
Nitro Group

Symmetric Stretch
1345 – 1385Very StrongATR-FTIR / Transmission
Iodo Group

Stretch
~500Strong, SharpTransmission (Far-IR Optics)

Experimental Protocols (Self-Validating Workflows)

Protocol A: Rapid Screening of Nitro-Pyrazoles via ATR-FTIR

This protocol utilizes a self-validating background subtraction to ensure environmental moisture does not interfere with the pyrazole


 band.
  • System Suitability: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). The background must show

    
     transmittance baseline and no residual organic peaks.
    
  • Sample Application: Place 2–5 mg of the nitro-pyrazole powder directly onto the center of the diamond crystal[7].

  • Compression: Lower the ATR pressure anvil until the built-in slip-clutch clicks, ensuring uniform optical contact and reproducible pathlength via the evanescent wave[8],[6].

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹ (64 scans).

  • Validation Check: Verify the presence of the sharp

    
     band at ~1530 cm⁻¹ and 
    
    
    
    at ~1350 cm⁻¹. If the baseline is sloped, apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.
Protocol B: Deep Far-IR Analysis of Iodo-Pyrazoles via Transmission

This protocol is designed to overcome the low-frequency cutoff of standard ATR crystals to detect the


 bond.
  • Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours to eliminate hygroscopic water.

  • Sample Milling: In an agate mortar, gently grind 1 mg of the iodo-pyrazole API with 100 mg of the dried KBr. Causality note: Excessive grinding can induce polymorphic transformations; grind only until visually homogeneous.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 5 minutes using a hydraulic press.

  • Data Acquisition: Place the transparent pellet in the transmission holder of a spectrometer equipped with a CsI beamsplitter. Scan from 4000 to 400 cm⁻¹.

  • Validation Check: Look for the distinct, sharp

    
     stretching band near 500 cm⁻¹[2]. If a broad band appears at 3400 cm⁻¹, the KBr has absorbed water, and the pellet must be remade.
    

Workflow Visualization

IR_Workflow Start Pyrazole API Characterization Target Identify Target Functional Group Start->Target Nitro Nitro Group (-NO2) Mid-IR Region Target->Nitro Iodo Iodo Group (-I) Far-IR Region Target->Iodo ATR ATR-FTIR (Diamond) 4000 - 600 cm⁻¹ Nitro->ATR Trans Transmission (CsI/PE) Extended < 600 cm⁻¹ Iodo->Trans Result1 Resolve ν(NO2) 1550 & 1350 cm⁻¹ ATR->Result1 Result2 Resolve ν(C-I) ~500 cm⁻¹ Trans->Result2

Caption: Workflow for selecting the optimal IR spectroscopy technique based on pyrazole functional groups.

References

  • IR Absorption Frequencies of Organic Functional Groups - Studylib. Available at:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at:[Link]

  • Explainer: The difference between IR, FTIR, and ATR-FTIR - Specac Ltd. Available at:[Link]

  • Interpretation of Infrared Spectra, A Practical Approach - SciSpace. Available at:[Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) - Covalent Metrology. Available at:[Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst - RSC Publishing. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethyl-3-iodo-4-nitro-1H-pyrazole

Executive Safety Summary & Hazard Analysis 1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a functionalized heterocyclic intermediate often employed in the synthesis of kinase inhibitors and high-value pharmaceutical targets.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Analysis

1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a functionalized heterocyclic intermediate often employed in the synthesis of kinase inhibitors and high-value pharmaceutical targets.[1] Its safety profile is governed by two critical structural moieties: the nitro group (


)  and the carbon-iodine bond (

)
.[1]

As a Senior Application Scientist, I advise treating this compound not merely as a generic organic solid, but as a potential energetic sensitizer with unknown specific toxicity.

The "Why" Behind the Protocol (Causality)
  • Nitro-Aromatic Permeation: Nitro compounds are lipophilic and can permeate standard latex gloves rapidly. They are often methemoglobinemia inducers if absorbed through the skin.

  • Halogen Reactivity: The iodine substituent is a heavy halogen. In biological systems, iodinated heterocycles can act as alkylating agents or sensitizers, causing severe contact dermatitis or respiratory sensitization upon repeated exposure.

  • Thermal Instability: While the ethyl group stabilizes the pyrazole nitrogen, the nitro group at the 4-position introduces thermodynamic strain. Although not a primary explosive, it should be regarded as thermally sensitive , particularly during scale-up or rotary evaporation.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable protection. Do not deviate without a documented risk assessment.[2]

PPE CategoryStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil)Laminate / Silver Shield (Under Nitrile outer glove)Nitro-compounds can degrade nitrile over time.[1] Double gloving provides a visual breach indicator and increased breakthrough time.
Respiratory Fume Hood (LEV) Face velocity: 80–100 fpmP100 / N99 Respirator (If outside hood)Solid particulates are the primary vector. Inhalation can lead to rapid systemic absorption of the nitro-moiety.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Full Face Shield + GogglesSafety glasses are insufficient. Iodinated dusts are severe eye irritants; positive seal goggles prevent dust ingress.
Body Lab Coat (Cotton/Poly) Buttoned to neckTyvek® Coveralls DisposablePrevent accumulation of dust on street clothes, which can transfer contamination outside the lab.

Operational Workflow: Step-by-Step

Phase A: Storage & Transport[1][3]
  • Segregation: Store in a cool, dry area away from reducing agents (hydrides) and strong bases . The nitro group is susceptible to reduction, which can be exothermic.

  • Light Sensitivity: The C-I bond is photosensitive. Store in amber glass or foil-wrapped containers to prevent iodine radical formation.

  • Transport: Never transport open flasks. Use a secondary containment bucket when moving material between the balance and the fume hood.

Phase B: Weighing & Solubilization[1]
  • Engineering Control: Use a static-free balance enclosure inside a fume hood.

  • Technique:

    • Place a tackymat at the hood sash to capture stray particulates.

    • Weigh into a tared vial; do not use weighing paper (static risk). Use a weighing boat or funnel.

    • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, DMF) to minimize dust duration.

    • Caution: If dissolving in acetone or ketones, ensure no strong base is present to avoid Janovsky-like colorimetric reactions or polymerization.

Phase C: Reaction Monitoring
  • Thermal Control: If heating is required, use an oil bath with a redundant temperature probe. Avoid open flames or heat guns due to the nitro group's potential shock/heat sensitivity.

  • Quenching: Quench reactions slowly. Nitro-pyrazoles can form shock-sensitive salts if treated with strong alkalis and allowed to dry.[1]

Visualized Decision Logic (Safety Architecture)

The following diagram illustrates the critical decision points for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling 1-Ethyl-3-iodo-4-nitro-1H-pyrazole TaskAnalysis Define Task Start->TaskAnalysis Weighing Weighing / Solid Handling TaskAnalysis->Weighing Synthesis Synthesis / Solution TaskAnalysis->Synthesis Spill Spill / Emergency TaskAnalysis->Spill HoodCheck Is Fume Hood Available? Weighing->HoodCheck HeatCheck Heating > 50°C? Synthesis->HeatCheck Evacuate Evacuate Area Spill->Evacuate Respirator REQUIRED: P100 Respirator + Goggles HoodCheck->Respirator No StandardPPE Standard PPE: Double Nitrile + Goggles HoodCheck->StandardPPE Yes Shield Add Blast Shield + Temp Probe HeatCheck->Shield Yes Monitor Standard Monitoring HeatCheck->Monitor No Cleanup Don Silver Shield Gloves + Absorb Evacuate->Cleanup

Caption: Operational Safety Decision Tree for 1-Ethyl-3-iodo-4-nitro-1H-pyrazole. Note the escalation to respiratory protection if engineering controls (fume hood) fail.

Disposal & Decontamination[4][5][6][7][8]

Crucial Rule: Do NOT mix this compound with non-halogenated waste streams.[3][4] The iodine content classifies this strictly as Halogenated Organic Waste .

  • Solid Waste:

    • Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag.

    • Label clearly: "Contains Halogenated Nitro-Heterocycles - Toxic."

  • Liquid Waste:

    • Segregate into Halogenated Solvent Waste carboys.

    • Do not mix with oxidizers (e.g., Nitric acid waste) as this may trigger decomposition of the organic scaffold.

  • Spill Decontamination:

    • Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels (solvent-dampened), then scoop into a waste jar.[1]

    • Surface Clean:[1] Wash surface with a 10% sodium thiosulfate solution (if iodine staining is visible) followed by detergent and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56966089 (Related Structure: 4-Nitro-1H-pyrazole).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from [Link][1]

Sources

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